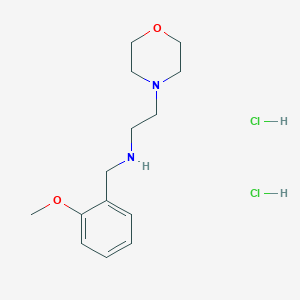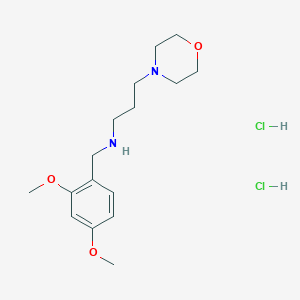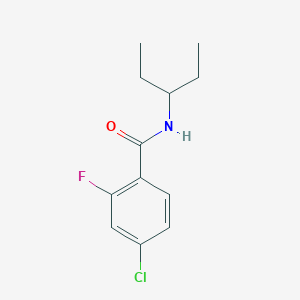
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride, also known as F13714, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用机制
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride acts as a partial agonist at both serotonin and dopamine receptors, meaning it can activate these receptors to a certain extent but not fully. This mechanism of action is thought to contribute to its anxiolytic and antidepressant effects. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has also been shown to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain.
Biochemical and Physiological Effects:
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have anxiolytic and antidepressant effects in animal models. It has also been found to increase the levels of certain neurotransmitters, such as serotonin and norepinephrine, in the brain. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been shown to have low toxicity and good bioavailability.
实验室实验的优点和局限性
One advantage of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is its potential therapeutic applications in the treatment of various neurological disorders. It has also been shown to have low toxicity and good bioavailability. One limitation of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride is its partial agonist activity, which may limit its therapeutic efficacy compared to full agonists.
未来方向
Future research on N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride could focus on its potential therapeutic applications in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. It could also investigate the effects of N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride on other neurotransmitter systems, such as the GABAergic system. Additionally, future research could explore the development of more potent and selective partial agonists for serotonin and dopamine receptors.
合成方法
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride can be synthesized through a multistep process starting with the reaction of 2-methoxybenzylamine with ethyl 2-bromoacetate to form N-(2-methoxybenzyl)-2-bromoacetamide. The bromine atom is then replaced with a morpholine ring through a substitution reaction with morpholine. The resulting compound is then reduced with hydrogen gas using a palladium catalyst to yield N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride dihydrochloride.
科学研究应用
N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has been studied for its potential therapeutic applications in the treatment of various neurological disorders, including depression, anxiety, and schizophrenia. It has been found to have affinity for serotonin and dopamine receptors, which are involved in the regulation of mood and behavior. N-(2-methoxybenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride has also been shown to have anxiolytic and antidepressant effects in animal models.
属性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.2ClH/c1-17-14-5-3-2-4-13(14)12-15-6-7-16-8-10-18-11-9-16;;/h2-5,15H,6-12H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYXRRRYXUOVGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNCCN2CCOCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)methyl]-2-morpholin-4-ylethanamine;dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-({[3-(acetylamino)phenyl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5494768.png)
![5-bromo-2-{[(2-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5494782.png)
![3-{2-[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]-2-oxoethyl}-1H-indole](/img/structure/B5494783.png)
![4-methyl-N-[2,2,2-trifluoro-1-{[2-(1H-indol-3-yl)ethyl]amino}-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B5494787.png)
![2-(2-naphthylsulfonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5494790.png)


![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B5494808.png)
![5-amino-3-{1-cyano-2-[5-(4-methoxy-2-nitrophenyl)-2-furyl]vinyl}-1H-pyrazole-4-carbonitrile](/img/structure/B5494819.png)
![N-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5494834.png)

![2-[2-(trifluoromethyl)morpholin-4-yl]nicotinamide](/img/structure/B5494857.png)
![1-[(1-tert-butyl-1H-pyrrol-3-yl)carbonyl]-4-(cyclopropylmethyl)-3-isopropyl-1,4-diazepan-5-one](/img/structure/B5494860.png)
![4-(2,5-difluorophenyl)-1-isopropyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5494863.png)